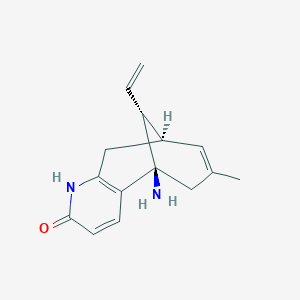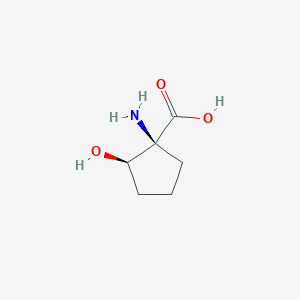
Methyl 3-tributylstannylpropanoate
Vue d'ensemble
Description
Methyl 3-tributylstannylpropanoate is an organotin compound with the molecular formula C₁₆H₃₄O₂Sn. It is commonly used in organic synthesis, particularly in the field of organometallic chemistry. The compound is known for its utility in various chemical reactions, including cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-tributylstannylpropanoate can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with methyl acrylate under radical conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as distillation and recrystallization to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-tributylstannylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic esters, while substitution reactions can produce a wide range of organotin derivatives .
Applications De Recherche Scientifique
Methyl 3-tributylstannylpropanoate has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-tributylstannylpropanoate involves its ability to form stable carbon-tin bonds, which are crucial in various chemical transformations. The compound acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, organotin compounds can interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methyl-3-tributylstannylpropanoate
- Methyl 3-phenyl-2-tributylstannylpropanoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-tributylstannylpropanoate is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis, distinguishing it from other organotin compounds .
Propriétés
IUPAC Name |
methyl 3-tributylstannylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1,3H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQMUOSYHWODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306780 | |
| Record name | methyl 3-tributylstannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19464-44-9 | |
| Record name | NSC195321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-tributylstannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)





![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)



![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
